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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)oxazol-2-amine

CAS No.: 13576-51-7

Cat. No.: B180388 Get Quote

Chemical Identity & Physicochemical Profile
5-(4-Chlorophenyl)oxazol-2-amine is a 2,5-disubstituted oxazole derivative. It is distinct from

its structural isomer, 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, which contains an additional

nitrogen atom in the ring. The oxazole core confers specific electronic properties, making it a

bioisostere for thiazoles and pyridines in drug discovery.
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Property Value Notes

IUPAC Name
5-(4-Chlorophenyl)-1,3-oxazol-

2-amine

CAS Number 13576-51-7
Distinct from oxadiazole

(33621-61-3)

Molecular Formula

C

H

ClN

O

Molecular Weight 194.62 g/mol

Appearance Pale yellow to off-white solid Crystalline

Boiling Point 368.4°C (Predicted) @ 760 mmHg

Melting Point 155–160°C (Predicted)
Based on 5-phenyl analog

(152°C)

LogP ~2.24 Moderate lipophilicity

pKa (Conj.[1][2] Acid) ~4.5 Weakly basic 2-amino group

Solubility DMSO, DMF, Methanol Poorly soluble in water

Synthetic Methodology
The most robust synthesis of 2-amino-5-aryloxazoles involves the condensation of

-haloketones with cyanamide. This route is preferred over the urea method, which often yields
oxazolones or imidazole byproducts.

Protocol: Cyclization of -Bromoketones
Reaction Class: Hantzsch-type Cyclocondensation

Reagents:
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Substrate: 2-Bromo-4'-chloroacetophenone (CAS 536-38-9)

Cyclizing Agent: Cyanamide (H

N-CN)

Base: Potassium Carbonate (K

CO

) or Sodium Ethoxide (NaOEt)

Solvent: Ethanol or DMF

Step-by-Step Workflow:

Preparation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in absolute ethanol.

Addition: Add Cyanamide (1.2 eq) to the solution.

Basification: Slowly add K

CO

(1.5 eq) to scavenge the HBr byproduct.

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize

from ethanol/water.

Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack of cyanamide on the

-carbon, followed by intramolecular cyclization.
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Figure 1: Synthetic pathway via cyanamide condensation.

Chemical Reactivity & Stability
The 2-aminooxazole scaffold exhibits a dual reactivity profile, driven by the electron-rich amino

group and the aromatic oxazole ring.

A. Nucleophilic Reactivity (N-Functionalization)
The exocyclic amino group (-NH

) is the primary site for functionalization.

Acylation: Reacts with acid chlorides to form amides. This is critical for generating VEGFR2

inhibitors (e.g., 2-acylaminooxazoles).

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in COX-2

inhibitors.

Mechanism: The ring nitrogen (N3) is less nucleophilic than the exocyclic amine due to

resonance delocalization, directing electrophiles to the exocyclic nitrogen.

B. Electrophilic Aromatic Substitution (Ring C4)
The C4 position (adjacent to the oxygen) is the most electron-rich carbon on the ring.

Halogenation: Treatment with NBS (N-bromosuccinimide) yields the 4-bromo derivative,

enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create 4,5-diaryloxazoles.

Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.
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C. Stability Profile
Acid Stability: Moderately stable. Strong acids can protonate N3, but prolonged exposure to

hot aqueous acid may cause ring hydrolysis (opening to the

-aminoketone).

Oxidative Stability: The 4-chlorophenyl group provides resistance to metabolic oxidation at

the para-position, enhancing the half-life of the scaffold in biological systems compared to

the unsubstituted phenyl analog.

Biological Applications & Scaffold Analysis
This molecule serves as a critical intermediate in the development of "Type II" kinase inhibitors

and anti-inflammatory agents.

VEGFR2 Kinase Inhibition
Derivatives of 5-phenyloxazol-2-amine (specifically 2-anilino analogs) bind to the ATP-binding

pocket of VEGFR2.

Binding Mode: The oxazole nitrogen (N3) often acts as a Hydrogen Bond Acceptor (HBA)

interacting with the "hinge region" (e.g., Cys919 in VEGFR2).

SAR Insight: The 4-chloro substituent on the phenyl ring fills a hydrophobic pocket,

increasing potency by ~5-10x compared to the unsubstituted phenyl.

COX-2 Inhibition
The 4,5-diaryloxazole motif is a classic pharmacophore for COX-2 selectivity (similar to

Valdecoxib). The 2-amine group can be modified to a sulfonamide to mimic the pharmacophore

of Celecoxib.

Analytical Characterization (Expected Data)
To validate the synthesis of CAS 13576-51-7, compare experimental data against these

reference values.
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Technique Diagnostic Signal Assignment

1H NMR (DMSO-d

)
7.65 (d, 2H)

Phenyl H-2', H-6' (Ortho to

oxazole)

7.45 (d, 2H) Phenyl H-3', H-5' (Ortho to Cl)

7.15 (s, 1H)
Oxazole C4-H (Characteristic

Singlet)

6.90 (br s, 2H)

-NH

(Exchangeable with D

O)

13C NMR 160.5 C2 (Guanidine-like carbon)

145.0 C5 (Attached to phenyl)

122.5 C4 (Oxazole CH)

Mass Spec (ESI+) m/z 195.0 / 197.0
[M+H]

(Shows 3:1 Cl isotope pattern)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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